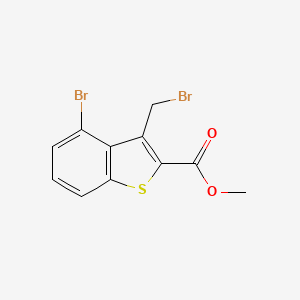

Methyl 4-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate

Description

Methyl 4-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate (C${11}$H$8$Br$2$O$2$S, MW: 364.05 g/mol) is a brominated benzothiophene derivative characterized by a 1-benzothiophene core substituted with a bromine atom at position 4, a bromomethyl group at position 3, and a methyl ester at position 2 . Its structural uniqueness lies in the dual bromination pattern, which enhances its reactivity in cross-coupling reactions and functional group transformations. This compound serves as a precursor in pharmaceutical and materials science research, though its detailed biological activity remains underexplored .

Properties

Molecular Formula |

C11H8Br2O2S |

|---|---|

Molecular Weight |

364.05 g/mol |

IUPAC Name |

methyl 4-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate |

InChI |

InChI=1S/C11H8Br2O2S/c1-15-11(14)10-6(5-12)9-7(13)3-2-4-8(9)16-10/h2-4H,5H2,1H3 |

InChI Key |

MOPLUOBIZQHVEH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C=CC=C2Br)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a benzothiophene derivative followed by esterification. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as brominating agents and a suitable solvent like dichloromethane. The esterification step can be achieved using methanol and a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

The major products formed depend on the specific reaction and reagents used. For example, substitution reactions can yield various substituted benzothiophenes, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 4-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares the target compound with structurally analogous benzothiophene and heterocyclic derivatives:

Biological Activity

Methyl 4-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate is a complex organic compound belonging to the benzothiophene family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C10H8Br2O2S |

| Molecular Weight | 309.04 g/mol |

| IUPAC Name | This compound |

| InChI Key | QZBZGQZKJQYQGH-UHFFFAOYSA-N |

Synthesis and Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions. The most common approaches include:

- Bromination : The introduction of bromine atoms at specific positions on the benzothiophene ring.

- Esterification : Formation of the ester group by reacting the carboxylic acid with methanol in the presence of an acid catalyst.

- Bromomethylation : The addition of a bromomethyl group using reagents like bromomethyl methyl ether.

These synthetic routes are crucial for producing derivatives with enhanced biological activities.

Antimicrobial Properties

Research indicates that compounds within the benzothiophene class, including this compound, exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzothiophenes possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. For instance, in vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications at the bromine and ester positions can enhance or diminish its efficacy against specific biological targets. For example, increasing electron-withdrawing properties through additional halogen substitutions has been correlated with improved antibacterial activity .

Case Studies

-

In Vitro Antibacterial Study :

- Objective : To evaluate the antibacterial effectiveness against S. aureus.

- Method : Broth microdilution assay was employed to determine Minimum Inhibitory Concentration (MIC).

- Results : Compounds showed MIC values ranging from 8 to 32 µg/mL, indicating promising antibacterial properties.

-

Anticancer Evaluation :

- Objective : To assess cytotoxic effects on human cancer cell lines.

- Method : MTT assay was used to measure cell viability after treatment with varying concentrations of the compound.

- Results : At concentrations above 25 µM, significant reductions in cell viability were observed, suggesting potential for further development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.